L-Alanyl-L-histidylglycine is a dipeptide composed of the amino acids L-alanine, L-histidine, and glycine. This compound is notable for its potential biological activities, including antioxidant properties and roles in metabolic processes. It is classified under peptides, which are short chains of amino acids linked by peptide bonds.
L-Alanyl-L-histidylglycine can be derived from natural sources such as proteins found in various food items, including meat, fish, and dairy products. Additionally, it can be synthesized through chemical methods in laboratory settings.
L-Alanyl-L-histidylglycine falls under the category of biologically active peptides. These peptides are significant in nutrition and health due to their various physiological effects. They are often studied for their roles in enhancing immune function, promoting muscle recovery, and acting as antioxidants.
The synthesis of L-Alanyl-L-histidylglycine can be achieved through several methods:
The synthesis typically involves:
L-Alanyl-L-histidylglycine has a specific molecular structure characterized by its sequence of amino acids. The general formula for this compound is C₉H₁₂N₄O₃, indicating it consists of nine carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and three oxygen atoms.
N[C@@H](C(=O)O)[C@H](N)CC(=O)N[C@@H](C)C(=O)NInChI=1S/C9H12N4O3/c1-5(2)8(13)11-7(6(3)4)10-9(12)14/h6-8H,5H2,(H2,10,11)(H2,12,14)/t6-,7-,8-/m0/s1L-Alanyl-L-histidylglycine can undergo several chemical reactions typical of peptides:
The kinetics and mechanisms of these reactions depend on factors like temperature, pH, and concentration of reactants. For instance, hydrolysis rates can significantly increase with elevated temperatures or acidic conditions.
The mechanism by which L-Alanyl-L-histidylglycine exerts its effects is primarily through its interaction with biological systems:
Studies have shown that peptides like L-Alanyl-L-histidylglycine can stimulate muscle protein synthesis and enhance recovery post-exercise due to their role in nitrogen balance and metabolic regulation.
L-Alanyl-L-histidylglycine has several applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: